![molecular formula C20H12ClIN2O2 B4989213 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide](/img/structure/B4989213.png)
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound that contains both benzene and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole core. This can be achieved by condensing 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions . The resulting benzoxazole derivative is then subjected to further functionalization.
To introduce the 4-chlorophenyl and 2-iodobenzamide groups, the benzoxazole derivative can undergo a series of substitution reactions. For instance, the chlorination of the phenyl ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride . The iodination of the benzamide group can be performed using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride for chlorination, iodine with hydrogen peroxide for iodination
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of fluorescent probes and sensors due to its photophysical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The benzoxazole moiety is known to interact with various proteins, potentially disrupting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
- N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide is unique due to the presence of both chlorophenyl and iodobenzamide groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to other benzoxazole derivatives .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClIN2O2/c21-15-10-9-12(23-19(25)13-5-1-2-6-16(13)22)11-14(15)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUKEHRINLTKNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4O3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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